3-(5-Bromo-2-ethoxyphenyl)acrylic acid CAS 575469-48-6 properties
3-(5-Bromo-2-ethoxyphenyl)acrylic acid CAS 575469-48-6 properties
An In-depth Technical Guide to 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS 575469-48-6)
Introduction: A Molecule of Interest in Medicinal Chemistry
3-(5-Bromo-2-ethoxyphenyl)acrylic acid, a member of the substituted cinnamic acid family, represents a class of organic compounds garnering significant attention from researchers in drug discovery and materials science. Cinnamic acid and its derivatives are well-regarded for their diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The core structure, featuring an α,β-unsaturated carboxylic acid, serves as a versatile scaffold for chemical modification.
The specific substitutions on this molecule—a bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring—are not arbitrary. The bulky, lipophilic bromine atom can enhance binding to biological targets through halogen bonding and increase the compound's overall lipophilicity, potentially improving membrane permeability. The ethoxy group, a hydrogen bond acceptor, can also modulate the molecule's electronic properties and interaction with protein active sites. This strategic functionalization makes 3-(5-Bromo-2-ethoxyphenyl)acrylic acid a valuable intermediate and a potential lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an analysis of its structural characteristics.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid are summarized below. While some experimental data is not publicly available, reliable predictions can be made based on its structure and comparison with analogous compounds.
Table 1: Physicochemical Properties of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid
| Property | Value | Source/Comment |
| CAS Number | 575469-48-6 | - |
| Molecular Formula | C₁₁H₁₁BrO₃ | - |
| Molecular Weight | 271.11 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Based on similar substituted cinnamic acids[1] |
| Melting Point | Data not available. Expected to be higher than its precursor (5-Bromo-2-ethoxybenzaldehyde, m.p. 67-71 °C)[2] | - |
| Solubility | Low solubility in water. Soluble in organic solvents like DMSO, DMF, methanol, and ethanol. | Inferred from the properties of organic carboxylic acids |
| Stereochemistry | Typically synthesized as the more stable (E)-isomer | Knoevenagel condensation favors the trans product |
Structural Representation
The chemical structure highlights the key functional groups: a carboxylic acid, a trans-alkene (vinylic) group, and a disubstituted phenyl ring.
Caption: Chemical Structure of (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid.
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid is achieved via a two-step process, culminating in a Knoevenagel-Doebner condensation. This method is highly efficient and stereoselective.
Overall Synthesis Workflow
The process begins with the formylation of 4-bromophenetole to create the necessary aldehyde precursor, which is then condensed with malonic acid.
Caption: Synthetic workflow for 3-(5-Bromo-2-ethoxyphenyl)acrylic acid.
Step 1: Synthesis of 5-Bromo-2-ethoxybenzaldehyde (Precursor)
Causality: The synthesis requires an aldehyde functional group ortho to the ethoxy group and para to the bromine. A standard approach is the electrophilic formylation of 4-bromophenetole. The ethoxy group is a strong ortho-, para-director, and since the para position is blocked by bromine, the formyl group is directed to the ortho position. The Rieche formylation using titanium tetrachloride and dichloromethyl methyl ether is an effective method.
Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-bromophenetole (1 equivalent) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.
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Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The solution will likely turn a deep color.
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Formylating Agent Addition: After stirring for 10-15 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.
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Reaction: Stir the reaction mixture at 0-10 °C for approximately 90-120 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 5-Bromo-2-ethoxybenzaldehyde, can be purified by recrystallization or column chromatography to yield a solid with a melting point of 67-71 °C.[2]
Step 2: Knoevenagel-Doebner Condensation
Causality: This classic carbon-carbon bond-forming reaction condenses an aldehyde with an active methylene compound, in this case, malonic acid. The reaction is catalyzed by a weak base, such as pyridine or piperidine. The mechanism involves the deprotonation of malonic acid, nucleophilic attack on the aldehyde carbonyl, followed by dehydration. When pyridine is used as both the catalyst and solvent, the intermediate typically undergoes spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid. This reaction is highly stereoselective, affording the thermodynamically more stable (E)-isomer as the major product.
Protocol:
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Reaction Setup: In a round-bottom flask, combine 5-Bromo-2-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).
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Solvent/Catalyst: Add pyridine to act as both the solvent and catalyst. A catalytic amount of piperidine can also be added to accelerate the reaction.
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Heating: Heat the mixture to reflux (approximately 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC). Carbon dioxide evolution will be observed.
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Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
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Purification: The crude 3-(5-Bromo-2-ethoxyphenyl)acrylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Expected Spectroscopic Characterization
A full spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Based on its structure and data from analogous molecules, the following spectral data are expected.
Table 2: Predicted Spectroscopic Data
| Technique | Key Data and Observations |
| ¹H NMR | - Vinylic Protons: Two doublets between δ 6.3-8.0 ppm. The proton α to the carbonyl will be upfield (e.g., ~6.4 ppm), and the proton β to the carbonyl will be downfield (e.g., ~7.8 ppm). A large coupling constant (J ≈ 16 Hz) will confirm the (E)-stereochemistry.[3]- Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.6 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.- Ethoxy Protons: A quartet around δ 4.1 ppm (2H, -OCH₂-) and a triplet around δ 1.4 ppm (3H, -CH₃).- Carboxylic Acid Proton: A broad singlet, typically > δ 10.0 ppm, which is D₂O exchangeable.[4] |
| ¹³C NMR | - Carbonyl Carbon: δ ~170-175 ppm.- Alkene Carbons: Two signals between δ 115-150 ppm.- Aromatic Carbons: Six distinct signals, including the C-O carbon (~155-160 ppm) and the C-Br carbon (~110-120 ppm).- Ethoxy Carbons: Two signals, -OCH₂- (~65 ppm) and -CH₃ (~15 ppm). |
| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ due to hydrogen bonding.[5]- C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1680-1710 cm⁻¹.[6][7]- C=C Stretch (Alkene): A medium absorption around 1620-1640 cm⁻¹.- C=C Stretch (Aromatic): Absorptions around 1600 and 1475 cm⁻¹.- C-O Stretch (Ether & Acid): Strong absorptions in the 1250-1300 cm⁻¹ and 1040-1050 cm⁻¹ regions. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 270 and 272. |
Potential Applications in Research and Development
Substituted cinnamic acids are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid backbone is ideal for presenting pharmacophoric groups in a well-defined spatial orientation.
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Anticancer Drug Development: The α,β-unsaturated carbonyl system in cinnamic acids can act as a Michael acceptor, enabling covalent modification of biological targets like cysteine residues in enzymes, a strategy used in designing certain anticancer drugs.
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Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzymes, such as phosphodiesterases, kinases, or topoisomerases, which are common targets in drug development.
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Antimicrobial and Antifungal Agents: The lipophilic nature imparted by the bromo- and ethoxy-phenyl ring can facilitate passage through microbial cell membranes, making it a promising starting point for developing new antimicrobial compounds.
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Materials Science: Acrylic acid derivatives are monomers used in the synthesis of polymers. Functionalized polymers incorporating this molecule could have specialized optical or electronic properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 3-(5-Bromo-2-ethoxyphenyl)acrylic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[10] Avoid direct contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
The precursors, particularly titanium tetrachloride, are highly corrosive and moisture-sensitive and require handling under an inert atmosphere.
References
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Metasci. Safety Data Sheet trans-Cinnamic acid. [Link]
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Loba Chemie. CINNAMIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: trans-Cinnamic acid. [Link]
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PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
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PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]
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Cheméo. Chemical Properties of Acrylic acid, 2-bromo-, ethyl ester (CAS 5459-35-8). [Link]
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Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
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Wikipedia. Acrylic acid. [Link]
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ResearchGate. FTIR spectrum of acrylic acid. [Link]
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APHYSIPOLA. IR and Raman Investigation of Some Poly(acrylic) Acid Gels in Aqueous and Neutralized State. [Link]
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NIST WebBook. (E)-3-(2-Methoxyphenyl)-2-propenoic acid. [Link]
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